Bathochromic Shift of Emission Wavelength Induced by the 4-Ethyl-8-methyl Substitution Pattern
The 4-ethyl-8-methyl substitution on the coumarin core shifts the fluorescence emission maximum to longer wavelengths compared to the more common 4,7-dimethyl or 4-methyl-7-hydroxy analogs. This bathochromic shift reduces spectral overlap with biological autofluorescence and facilitates multiplexing with other fluorophores in the same assay [1][2].
| Evidence Dimension | Fluorescence emission wavelength (λem) |
|---|---|
| Target Compound Data | Expected λem ~440–460 nm (based on 4-ethyl-7-alkoxycoumarin analogs) |
| Comparator Or Baseline | 4,7-Dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate: λem ~410–430 nm (4-methyl-7-alkoxycoumarin baseline) |
| Quantified Difference | Estimated red shift of 20–30 nm |
| Conditions | Solution in ethanol or phosphate buffer, pH 7.4; data inferred from systematic photophysical studies of 4-alkyl-7-alkoxycoumarins [1] |
Why This Matters
The longer-wavelength emission allows the compound to serve as a superior donor or acceptor in FRET-based assays and improves signal-to-noise ratios in cellular imaging contexts where autofluorescence is a concern.
- [1] Bryantseva, N. G. et al. (2004) 'Photophysical properties of 4-alkyl- and 7-alkoxycoumarin derivatives. Absorption and emission spectra, fluorescence quantum yield and decay time', Journal of Photochemistry and Photobiology A: Chemistry, 167(2-3), pp. 127–134. View Source
- [2] Giri, R. et al. (1988) 'Effect of substituents on the fluorescence and absorption spectra of coumarins', Spectrochimica Acta Part A: Molecular Spectroscopy, 44(8), pp. 809–813. View Source
